molecular formula C14H17NO4Sn B017762 N-Succinimidyl 3-(trimethylstannyl)benzoate CAS No. 122856-01-3

N-Succinimidyl 3-(trimethylstannyl)benzoate

Cat. No. B017762
M. Wt: 382 g/mol
InChI Key: FAWLNYODPPEZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Succinimidyl 3-(trimethylstannyl)benzoate” is a compound potentially used for the radioiodination of monoclonal antibodies . It is used in antibody labeling . The molecular formula of the compound is C14H17NO4Sn and it has a molecular weight of 382.00 g/mol .


Synthesis Analysis

The synthesis of “N-Succinimidyl 3-(trimethylstannyl)benzoate” involves the conjugation of the monoclonal antibody trastuzumab with the reagent N-succinimidyl-3-(trimethylstannyl)benzoate . The immunoconjugate is then labeled with astatine . Before astatination of the conjugated antibody, the nuclide is activated with N-iodosuccinimide .


Molecular Structure Analysis

The IUPAC name of the compound is (2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate . The InChI is InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10 (14)12 (9)16-11 (15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; . The canonical SMILES is C [Sn] © ©C1=CC=CC (=C1)C (=O)ON2C (=O)CCC2=O .


Chemical Reactions Analysis

The compound is used in the direct astatination of antibodies for the production of clinical activity levels . The radiohalogenation precursor is radiolytically decomposed in the presence of high radiation fields .


Physical And Chemical Properties Analysis

The compound is a colorless liquid . It has a molecular weight of 382.00 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass and monoisotopic mass of the compound are 383.017961 g/mol .

Scientific Research Applications

Pretargeted Radioimmunotherapy

Pretargeted radioimmunotherapy: is an innovative approach to cancer treatment that involves two steps: first, a modified monoclonal antibody is administered that targets tumor antigens, and then a radiolabeled carrier is introduced . N-Succinimidyl 3-Trimethylstannyl-benzoate plays a crucial role in this process as it is used to functionalize poly-L-lysine-based effector molecules. These molecules are designed for pretargeting applications using the tetrazine and trans-cyclooctene reaction, which is essential for targeted alpha therapy .

Indirect Radioiodination of Proteins

The compound is used in the indirect radioiodination of proteins and peptides . This method is preferred over direct electrophilic substitution as it offers more stable radioiodinated proteins that retain their biological function . The process involves the synthesis of N-succinimidyl 3-iodobenzoate from its tin precursor, which is then used to label proteins and peptides .

Radiopharmaceutical Chemistry

In radiopharmaceutical chemistry , the stability of radiohalogenation precursors like N-Succinimidyl 3-Trimethylstannyl-benzoate is critical. Studies have shown that the solvent used can significantly affect the degradation of these precursors, which is vital for synthesizing high activity levels of targeted radiotherapeutics .

Molecular Imaging Contrast Enhancement

N-Succinimidyl 3-Trimethylstannyl-benzoate is hypothesized to improve the contrast of molecular imaging . When used for radioiodination, it facilitates the clearance of radiometabolites, leading to better imaging contrast, especially in the visualization of HER2 expression in breast and gastroesophageal cancer .

Targeted Alpha Therapy Optimization

The compound is instrumental in creating a pretargeting system optimized for targeted alpha therapy . It allows for the attachment of radiohalogens to effector molecules, maintaining the structural integrity of the polymer and ensuring high specific astatine activity without compromising the stability of the radiopharmaceutical .

Theranostics

In the emerging field of theranostics , which combines therapy and diagnostics, N-Succinimidyl 3-Trimethylstannyl-benzoate is used to develop novel radiopharmaceuticals. These compounds can selectively target cancer cells, providing a therapeutic effect while also allowing for diagnostic imaging .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNYODPPEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153738
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 3-(trimethylstannyl)benzoate

CAS RN

122856-01-3
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 5
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl 3-(trimethylstannyl)benzoate

Citations

For This Compound
155
Citations
S Lindegren, H Andersson, T Bäck, L Jacobsson… - Nuclear medicine and …, 2001 - Elsevier
Monoclonal antibodies C215, reactive with colorectal carcinomas, and MOv18, reactive with most of the ovarian carcinomas, were radiohalogenated with [ 211 At]astatine. The …
Number of citations: 45 www.sciencedirect.com
S Lindegren, G Skarnemark, L Jacobsson… - Nuclear medicine and …, 1998 - Elsevier
Monoclonal antibodies C215 and MOv18 have been radiohalogenated, using a single-batch method employing N-succinimidyl-3-(trimethylstannyl)benzoate, m-MeATE. Labelling to the …
Number of citations: 40 www.sciencedirect.com
G Vaidyanathan, MR Zalutsky - Nature protocols, 2006 - nature.com
A procedure for the synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope ([*I]SIB), which is an agent used in the radioiodination of proteins and peptides, from its …
Number of citations: 61 www.nature.com
S Lindegren, S Frost, T Bäck, E Haglund… - Journal of Nuclear …, 2008 - Soc Nuclear Med
211 At-labeled tumor-specific antibodies have long been considered for the treatment of disseminated cancer. However, the limited availability of the nuclide and the poor efficacy of …
Number of citations: 73 jnm.snmjournals.org
E Aneheim, A Gustafsson, P Albertsson… - Bioconjugate …, 2016 - ACS Publications
Effective treatment of metastasis is a great challenge in the treatment of different types of cancers. Targeted alpha therapy utilizes the short tissue range (50–100 μm) of α particles, …
Number of citations: 20 pubs.acs.org
OR Pozzi, MR Zalutsky - Journal of Nuclear Medicine, 2005 - Soc Nuclear Med
A variety of promising targeted radiotherapeutics labeled with α-emitters have been developed. Clinical investigation of these radiopharmaceuticals requires the production of high …
Number of citations: 50 jnm.snmjournals.org
E Aneheim, J Halleröd, P Albertsson… - Cancer Biotherapy …, 2015 - liebertpub.com
Astatine-211 is possibly the most promising radionuclide for targeted α-particle therapy when it comes to the treatment of occult disseminated cancer. Preclinical research has proven …
Number of citations: 5 www.liebertpub.com
Y Kanayama, K Sakamoto, E Ebisui, Y Wang… - nishina.riken.jp
Radiotherapeutic agents labeled with various α-emitting nuclides have been developed for targeted alpha therapy. 211At has a simple decay scheme and can avoid the risk of side …
Number of citations: 0 www.nishina.riken.jp
SHL Frost, H Jensen, S Lindegren - Cancer, 2010 - Wiley Online Library
BACKGROUND: Pretargeting is an approach for enhancing the therapeutic index of radioimmunotherapy by separating the administrations of tumor‐targeting substance and radiolabel. …
S Lindegren, H Andersson, L Jacobsson… - Bioconjugate …, 2002 - ACS Publications
Poly-l-lysine (7, 21, and 204 kDa) has been evaluated as an effector carrier for use in pretargeted intraperitoneal tumor therapy. For the synthesis, the ε-amino groups on the poly-l-…
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.